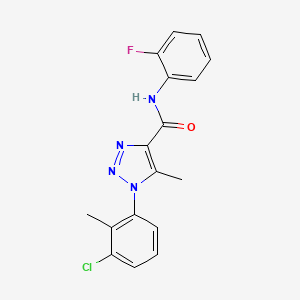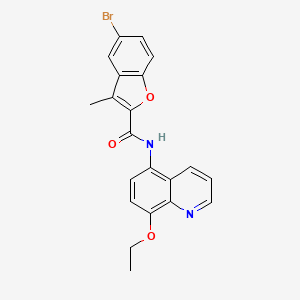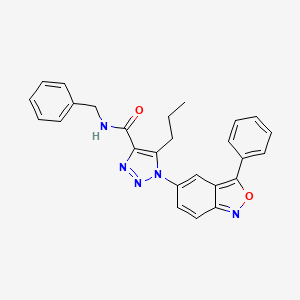
1-(3-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-クロロ-2-メチルフェニル)-N-(2-フルオロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドは、そのユニークな化学構造と様々な科学研究分野における潜在的な用途で知られる合成化合物です。この化合物は、3つの窒素原子を含む5員環であるトリアゾール環の存在を特徴としています。クロロ、メチル、およびフルオロ置換基の存在は、その化学的多様性と潜在的な反応性に貢献しています。
準備方法
1-(3-クロロ-2-メチルフェニル)-N-(2-フルオロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
トリアゾール環の形成: トリアゾール環は、アジドとアルキンの間の環状付加反応によって形成できます。この反応は、しばしば銅(Cu)によって触媒され、1,2,3-トリアゾール環が得られます。
置換基の導入: クロロ、メチル、およびフルオロ基は、様々な置換反応によって導入されます。例えば、塩素化はチオニルクロリド(SOCl2)を使用して達成できますが、フッ素化はジエチルアミノ硫黄三フッ化物(DAST)などの試薬を使用して行うことができます。
アミド形成: 最後の段階は、適切なアミンとの反応によって、適切な条件下でトリアゾール誘導体のカルボキサミド基を形成することを伴います。
工業的な生産方法は、これらの手順を最適化して、最終生成物の高収率と純度を確保することがあります。
化学反応解析
1-(3-クロロ-2-メチルフェニル)-N-(2-フルオロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの酸化剤を使用して、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して行うことができます。
置換: クロロおよびフルオロ置換基は、求核置換反応に関与し、水酸化物(OH-)またはアミンなどの求核剤がこれらの基を置き換えることができます。
これらの反応から形成される主要な生成物は、使用される特定の試薬や条件によって異なります。
科学研究への応用
1-(3-クロロ-2-メチルフェニル)-N-(2-フルオロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドには、いくつかの科学研究への応用があります。
化学: 特に新規医薬品や農薬の開発において、有機合成のビルディングブロックとして使用されます。
生物学: この化合物は、抗菌、抗真菌、抗癌特性を含む、潜在的な生物活性について研究されています。
医学: 様々な疾患に対する治療薬としての可能性を探るための研究が進行中です。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
化学反応の分析
1-(3-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide (OH-) or amines can replace these groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
1-(3-クロロ-2-メチルフェニル)-N-(2-フルオロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。トリアゾール環は、酵素や受容体と相互作用し、それらの活性を阻害する可能性があることが知られています。クロロ、メチル、およびフルオロ置換基は、これらの標的に対する化合物の結合親和性と特異性を高める可能性があります。関与する正確な分子標的と経路は、特定の生物学的コンテキストによって異なり、現在も研究中です。
類似化合物との比較
1-(3-クロロ-2-メチルフェニル)-N-(2-フルオロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドは、次のような他の類似化合物と比較することができます。
1-(2-クロロ-5-メチルフェニル)-N-(2-フルオロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミド: この化合物は、クロロとメチル基の位置が異なる以外は、同様の構造をしています。
1-(3-クロロ-4-メチルフェニル)-N-(2-フルオロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミド: 置換基の位置が異なる別の類似化合物です。
1-(5-クロロ-2-メチルフェニル)-N-(4-フルオロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミド: この化合物は、クロロとフルオロ基の位置が異なります。
1-(3-クロロ-2-メチルフェニル)-N-(2-フルオロフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドの独自性は、その特定の置換基の配置にあります。これにより、異なる化学的および生物学的特性が付与される可能性があります。
特性
分子式 |
C17H14ClFN4O |
|---|---|
分子量 |
344.8 g/mol |
IUPAC名 |
1-(3-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-12(18)6-5-9-15(10)23-11(2)16(21-22-23)17(24)20-14-8-4-3-7-13(14)19/h3-9H,1-2H3,(H,20,24) |
InChIキー |
XZZLJGRLSAIEBM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11294935.png)
![N~6~-cyclohexyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11294937.png)
![6-(3-methylphenyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11294941.png)
![4-Bromo-2-{3-[(2-methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11294950.png)

![N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11294966.png)
![2-(4-{2-[3-(Dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide](/img/structure/B11294974.png)
![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11294979.png)
![3-(1H-imidazol-1-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine](/img/structure/B11294983.png)
![5-[Benzyl(methyl)amino]-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11294996.png)
![6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11295000.png)

![2,3-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11295013.png)
![N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11295015.png)
